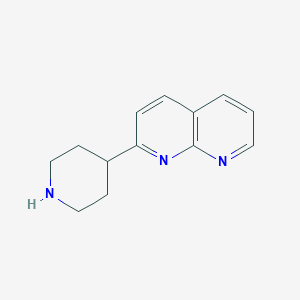

2-(Piperidin-4-YL)-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-4,7,10,14H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSFWPWBLWIBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(C=CC=N3)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Piperidin 4 Yl 1,8 Naphthyridine and Its Chemical Analogues

Strategic Approaches to 1,8-Naphthyridine (B1210474) Core Construction

The formation of the 1,8-naphthyridine nucleus is a critical step in the synthesis of the target compound. Both classical and contemporary methods are employed to achieve this, with a continuous drive towards improving efficiency, yield, and selectivity.

Established Classical Synthesis Pathways (e.g., Friedländer, Skraup, Doebner-Von-Miller)

Classical named reactions remain fundamental to the synthesis of the 1,8-naphthyridine core. The Friedländer annulation, the Skraup synthesis, and the Doebner-Von Miller reaction are well-established methods, each with its own set of advantages and limitations.

The Friedländer synthesis is a widely utilized and straightforward method for constructing 1,8-naphthyridine rings. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a corresponding ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. The versatility of the Friedländer reaction allows for the synthesis of a wide range of substituted 1,8-naphthyridines by varying the active methylene compound. mdpi.com

The Skraup synthesis offers a direct route to quinolines and can be adapted for the synthesis of naphthyridines. The archetypal reaction involves heating an aminopyridine with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. semanticscholar.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation. nih.gov While effective, the Skraup reaction is known for its often harsh and exothermic conditions. nih.gov

The Doebner-Von Miller reaction is another classical method for quinoline (B57606) synthesis that can be extended to 1,8-naphthyridines. This reaction utilizes α,β-unsaturated carbonyl compounds reacting with an aminopyridine in the presence of an acid catalyst. google.comchemicalbook.com A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation. google.com The reaction mechanism is a subject of debate, with some studies proposing a fragmentation-recombination pathway. google.com The use of electron-releasing groups on the 2-aminopyridine ring can facilitate ring closure to form the 1,8-naphthyridine structure. rsc.org

| Reaction | Key Reactants | Typical Conditions |

| Friedländer Synthesis | 2-Aminopyridine-3-carbaldehyde, Active methylene compound | Acid or base catalysis |

| Skraup Synthesis | Aminopyridine, Glycerol, Sulfuric acid, Oxidizing agent | High temperature, strong acid |

| Doebner-Von Miller Reaction | Aminopyridine, α,β-Unsaturated carbonyl compound | Acid catalysis |

Contemporary Methods for Enhanced Yield and Selectivity

Modern synthetic chemistry has focused on refining classical methods to improve yields, reduce reaction times, and employ more environmentally benign conditions. For the Friedländer synthesis of 1,8-naphthyridines, several contemporary approaches have been developed.

The use of ionic liquids (ILs) as both solvents and catalysts has emerged as a green and efficient alternative. Basic ionic liquids have demonstrated remarkable catalytic activity in the Friedländer reaction, often under solvent-free conditions, and can be reused without significant loss of activity. scite.ai Another sustainable approach involves conducting the Friedländer reaction in water, using an inexpensive and biocompatible ionic liquid such as choline hydroxide as a catalyst. eurjchem.comresearchgate.net This method avoids the use of hazardous organic solvents and expensive metal catalysts. eurjchem.com

Microwave-assisted synthesis has also been effectively applied to the Friedländer condensation, leading to shorter reaction times and improved yields. mdpi.com Furthermore, the use of solid-supported catalysts, such as CeCl₃·7H₂O under solvent-free grinding conditions, provides an operationally simple and environmentally friendly procedure with high yields of the desired 1,8-naphthyridine products.

These contemporary methods often result in excellent yields, with some protocols reporting product yields of over 90%. researchgate.net

| Method | Catalyst/Solvent | Key Advantages | Reported Yields |

| Ionic Liquid-Catalyzed | Basic Ionic Liquids | Green, reusable catalyst, solvent-free | Good to excellent scite.ai |

| Aqueous Synthesis | Choline Hydroxide in Water | Environmentally benign, metal-free | >90% eurjchem.comresearchgate.net |

| Solvent-Free Grinding | CeCl₃·7H₂O | Operational simplicity, rapid | High |

Methodologies for the Introduction and Derivatization of the Piperidine (B6355638) Moiety

Once the 1,8-naphthyridine core is constructed, the next crucial step is the introduction and, if necessary, derivatization of the piperidine moiety at the 2-position.

Direct Functionalization Strategies on Pre-formed 1,8-Naphthyridines

Direct functionalization of a pre-formed 1,8-naphthyridine is a common strategy. This typically involves a nucleophilic aromatic substitution (SNAr) reaction. A key intermediate for this approach is a 2-halo-1,8-naphthyridine, most commonly 2-chloro-1,8-naphthyridine. scite.aieurjchem.comresearchgate.net This intermediate can be synthesized through methods like the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. eurjchem.comresearchgate.net

The chlorine atom at the 2-position of the 1,8-naphthyridine ring is susceptible to displacement by nucleophiles, including piperidine derivatives. The reaction of 2-chloro-1,8-naphthyridine with a suitable piperidine synthon, such as N-Boc-4-aminopiperidine or a protected 4-piperidone derivative like a ketal, leads to the formation of the desired 2-(piperidin-4-yl)-1,8-naphthyridine skeleton. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the formation of the C-N bond between the 1,8-naphthyridine core and the piperidine moiety.

| Reaction Type | Key Reactants | Typical Conditions |

| Nucleophilic Aromatic Substitution | 2-Chloro-1,8-naphthyridine, Piperidine derivative | Base, high temperature |

| Palladium-Catalyzed Amination | 2-Halo-1,8-naphthyridine, Piperidine derivative | Palladium catalyst, ligand, base |

Cyclization Reactions for Piperidine Ring Formation

An alternative to direct coupling is the construction of the piperidine ring onto the 1,8-naphthyridine scaffold. This can be achieved through various intramolecular cyclization strategies. For instance, a 1,8-naphthyridine derivative bearing a suitable side chain with functional groups amenable to cyclization can be employed.

Common methods for piperidine ring synthesis that could be adapted include intramolecular reductive amination of an amino-aldehyde or amino-ketone, or intramolecular Michael addition followed by cyclization. While specific examples of these cyclizations directly on a 1,8-naphthyridine core to form a 4-substituted piperidine are not extensively detailed in the provided search results, the general principles of piperidine synthesis are applicable. These methods often involve the formation of a dihydropyridine intermediate which is then reduced to the corresponding piperidine.

Asymmetric Synthesis and Chiral Resolution Techniques for Piperidine Moieties

Since the 4-position of the piperidine ring in this compound can be a stereocenter depending on the substitution pattern, enantioselective synthesis or resolution of racemates is often required.

Asymmetric synthesis of the chiral piperidine moiety can be achieved through several methods. One prominent approach is the asymmetric hydrogenation of a corresponding pyridine or tetrahydropyridine precursor. mdpi.com This can be accomplished using chiral transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine ligands. researchgate.net The activation of pyridines as pyridinium salts can enhance their reactivity towards hydrogenation. dicp.ac.cn

Chiral resolution provides another avenue to obtain enantiomerically pure products. This can be achieved through several techniques:

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine derivative with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by crystallization. pharmtech.com

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer or the product from the faster-reacting enantiomer. nih.gov Catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation is a known method. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral support. organic-chemistry.org

| Technique | Principle |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral precursor using a chiral catalyst. |

| Diastereomeric Salt Formation | Separation of diastereomeric salts formed with a chiral resolving agent. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase. |

Specific Reaction Protocols for this compound Synthesis

The construction of the this compound molecule can be approached through various synthetic strategies, primarily involving the initial formation of the 1,8-naphthyridine core, followed by the introduction of the piperidin-4-yl moiety.

A common and versatile method for the synthesis of 2-substituted 1,8-naphthyridines involves a multi-step sequence. This typically begins with the construction of a 2-halo-1,8-naphthyridine intermediate, which then serves as a scaffold for the introduction of the piperidin-4-yl group.

Synthesis of the 1,8-Naphthyridine Core:

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. uni.lu This reaction involves the condensation of a 2-amino-3-formylpyridine (2-aminonicotinaldehyde) with a compound containing an active methylene group, such as a ketone. For instance, the reaction of 2-aminonicotinaldehyde with a suitable ketone can yield a substituted 1,8-naphthyridine. nih.govresearchgate.net

A plausible multi-step synthesis for this compound is outlined below, based on established chemical principles for the synthesis of analogous compounds:

Step 1: Synthesis of 2-Chloro-1,8-naphthyridine. A common precursor for 2-substituted 1,8-naphthyridines is 2-chloro-1,8-naphthyridine. This can be synthesized from 2-hydroxy-1,8-naphthyridine, which is accessible through the condensation of 2-aminopyridine derivatives with suitable reagents. The 2-hydroxy-1,8-naphthyridine can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Aromatic Substitution. The 2-chloro-1,8-naphthyridine can then undergo a nucleophilic aromatic substitution (SNAr) reaction with a protected form of 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

Step 3: Deprotection. The final step involves the removal of the protecting group from the piperidine nitrogen. For a tert-butoxycarbonyl (Boc) group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like dichloromethane (DCM).

Optimization Strategies:

Optimization of such multi-step syntheses is critical for improving yields and purity. Key parameters that are often optimized include:

Reaction Temperature: The temperature for both the SNAr and deprotection steps can be adjusted to balance reaction rate and selectivity.

Choice of Base and Solvent: The selection of the base and solvent system in the SNAr reaction can significantly impact the reaction efficiency.

Catalyst Loading: In cases where a palladium-catalyzed cross-coupling is used as an alternative to SNAr, the catalyst and ligand loading are critical parameters to optimize. nih.gov

Table 1: Hypothetical Multi-step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Hydroxy-1,8-naphthyridine | POCl₃, reflux | 2-Chloro-1,8-naphthyridine |

| 2 | 2-Chloro-1,8-naphthyridine, tert-butyl 4-aminopiperidine-1-carboxylate | K₂CO₃, DMF, heat | tert-Butyl 4-((1,8-naphthyridin-2-yl)amino)piperidine-1-carboxylate |

| 3 | tert-Butyl 4-((1,8-naphthyridin-2-yl)amino)piperidine-1-carboxylate | TFA, DCM | This compound |

One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, solvent usage, and waste generation. For the synthesis of 1,8-naphthyridine derivatives, one-pot multicomponent reactions are gaining prominence. researchgate.netnih.gov

A potential one-pot approach for a related structure could involve the reaction of 2-aminonicotinaldehyde, a suitable piperidine-containing building block, and another component in a single reaction vessel. For example, a one-pot Friedländer condensation in water using a metal-free ionic liquid catalyst has been reported for the synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde. nih.govresearchgate.net This approach aligns with the principles of green chemistry by utilizing an environmentally benign solvent and a recyclable catalyst. nih.govresearchgate.nettandfonline.com

Green Chemistry Considerations:

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of active research. Key considerations include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or bio-based solvents. nih.govresearchgate.netacs.org

Catalysis: Employing catalytic methods, including biocatalysis and the use of non-toxic, recyclable catalysts, to improve reaction efficiency and reduce waste. tandfonline.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis. researchgate.netresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. researchgate.netresearchgate.net The synthesis of various 1,8-naphthyridine derivatives has been successfully achieved using microwave-assisted methods. For instance, the Friedländer condensation to form the 1,8-naphthyridine core can be accelerated under microwave irradiation. researchgate.net Furthermore, nucleophilic aromatic substitution reactions to introduce the piperidine moiety can also benefit from microwave heating, leading to faster reaction rates.

Metal-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative to traditional SNAr reactions for the formation of C-N bonds. This methodology could be applied to the synthesis of this compound by coupling 2-halo-1,8-naphthyridine with 4-aminopiperidine or its protected derivatives. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Multi-step Synthesis | Versatile, well-established, allows for purification of intermediates. | Time-consuming, may have lower overall yield, generates more waste. |

| One-Pot Synthesis | Efficient, reduces waste and reaction time, cost-effective. | Can be challenging to optimize, potential for side reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity. | Requires specialized equipment, scalability can be a concern. |

| Metal-Catalyzed Synthesis | High efficiency, broad substrate scope, good functional group tolerance. | Cost of metal catalysts, potential for metal contamination in the final product. |

Purification and Isolation Techniques for Research-Grade Compounds

The purification of this compound to obtain a research-grade compound with high purity is a critical step in its synthesis. The basic nature of the piperidine and 1,8-naphthyridine nitrogen atoms necessitates specific purification strategies.

Column Chromatography:

Flash column chromatography is a standard technique for the purification of organic compounds. orgchemboulder.com For basic compounds like this compound, several considerations are important:

Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can lead to peak tailing and product degradation for basic compounds. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-3%), can be added to the eluent. rochester.edu Alternatively, basic alumina or amine-functionalized silica can be used as the stationary phase. biotage.com

Eluent System: A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity to elute the desired compound. Common solvent systems for basic compounds include dichloromethane/methanol or ethyl acetate/hexane with the addition of a base.

Recrystallization:

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature or below, allowing for the formation of pure crystals upon cooling. The hydrochloride salt of this compound may be more amenable to recrystallization than the free base. uni.lu

Characterization:

The purity and identity of the final compound are confirmed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. nih.gov

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. uni.lu

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

By employing these advanced synthetic and purification methodologies, high-purity research-grade this compound can be obtained for further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Piperidin 4 Yl 1,8 Naphthyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

QSAR and cheminformatics are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in the design of new, more potent derivatives.

QSAR studies on naphthyridine derivatives have successfully led to the development of predictive models for their biological activity. researchgate.netkjpp.netnih.gov These models use statistical methods to correlate physicochemical descriptors of the molecules with their observed activities.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of naphthyridine derivatives to build predictive models for their cytotoxic activity. nih.govkjpp.net These models can help in the design of novel cytotoxic agents by identifying the key steric and electrostatic features that are important for activity. kjpp.netnih.gov

In one study on 2-aryl-1,8-naphthyridin-4-ones, highly predictive CoMFA and CoMSIA models were developed, suggesting that these models could be reliably used to guide the synthesis of new, more potent compounds. kjpp.net Similarly, a QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines provided insights into the structural features related to their anticancer activity. insilico.eu

Table 2: Examples of QSAR Models for Naphthyridine Derivatives

| QSAR Method | Compound Series | Predicted Activity | Key Findings | Reference |

|---|---|---|---|---|

| CoMFA/CoMSIA | 2-Aryl-1,8-naphthyridin-4-ones | Cytotoxicity | Development of reliable predictive models. kjpp.net | kjpp.net |

| 3D-QSAR | 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines | Anticancer activity | Identification of key steric and electrostatic features. nih.gov | nih.gov |

For instance, an analysis of reactivity descriptors for a series of 1,8-naphthyridine (B1210474) derivatives showed that the compounds are good electron acceptors and exhibit high reactivity. nih.gov These computational analyses can provide insights into the potential mechanisms of action of the compounds and their interactions with biological systems. researchgate.net

In a study of 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors such as dipole moment, atomic net charge, and the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO) were used to develop a QSAR model for their antimalarial activity. walisongo.ac.id The correlation of these global reactivity descriptors with biological properties can be a valuable tool in the drug discovery process. dntb.gov.ua

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule and the presence of stereocenters are critical factors in determining its interaction with biological targets, thereby influencing its pharmacological activity. For derivatives of 2-(Piperidin-4-YL)-1,8-naphthyridine, both conformational analysis of the flexible piperidine (B6355638) ring and the stereochemistry of any chiral centers play a pivotal role in defining their Structure-Activity Relationship (SAR).

The piperidine moiety, a common functional group in medicinal chemistry, is known to enhance solubility and bioavailability while also providing a "stereochemical handle" for achieving selective binding to biological targets. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair, boat, and twist-boat conformations. The chair conformation is generally the most stable, but the presence of substituents and their interactions with the rest of the molecule can influence which conformation is preferred and, consequently, how the molecule presents itself to its biological target.

In the context of this compound derivatives, the orientation of the piperidine ring relative to the planar 1,8-naphthyridine core is a key determinant of biological activity. The substituent at the 1-position of the piperidine ring (R¹) and any additional substituents on the piperidine ring itself can significantly impact the conformational equilibrium. These substituents can exist in either an axial or equatorial position in the chair conformation, leading to different spatial arrangements of the entire molecule. The specific conformation adopted can affect the molecule's ability to fit into the binding pocket of a receptor or enzyme. For instance, in silico studies on other piperidine-containing compounds have shown that specific conformations are necessary for optimal interaction with the target protein.

Furthermore, the introduction of chiral centers into the this compound scaffold gives rise to stereoisomers (enantiomers and diastereomers), which can exhibit markedly different biological activities. This stereoselectivity is a well-established principle in pharmacology, as biological targets such as enzymes and receptors are themselves chiral. Consequently, different stereoisomers of a drug can have different affinities and efficacies.

For example, if a substituent is introduced at the 3-position of the piperidine ring, this creates a chiral center, leading to (R) and (S) enantiomers. These enantiomers can have distinct pharmacological profiles. One enantiomer may be a potent agonist, while the other may be less active or even act as an antagonist. This highlights the importance of chiral synthesis or separation to obtain the desired stereoisomer.

The table below illustrates a hypothetical scenario of how stereochemistry could impact the biological activity of a substituted this compound derivative, based on the general principles of SAR.

| Compound | Stereochemistry | Target Activity (IC₅₀, nM) |

| 1a | Racemic | 50 |

| 1b | (R)-enantiomer | 10 |

| 1c | (S)-enantiomer | 250 |

This table is a hypothetical representation to illustrate the concept of stereochemical influence on biological activity and is not based on reported experimental data for this specific compound series.

Molecular Mechanisms of Action and Target Engagement of 2 Piperidin 4 Yl 1,8 Naphthyridine Derivatives

Computational Chemistry and Molecular Modeling Investigations

Computational methods are invaluable tools in modern drug discovery, providing insights into ligand-target interactions, binding stability, and guiding the design of more potent and selective molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in understanding the binding modes and key interactions that drive the biological activity of 2-(piperidin-4-yl)-1,8-naphthyridine derivatives.

Studies have shown that the 1,8-naphthyridine (B1210474) scaffold, being a planar bicyclic system, can facilitate intercalation with DNA or fit into the active sites of various enzymes. The piperidine (B6355638) moiety enhances aqueous solubility and provides a three-dimensional character that can be crucial for selective binding to protein targets. The sp³-hybridized nitrogen within the piperidine ring is often protonated at physiological pH, allowing for favorable interactions with acidic amino acid residues in target proteins.

For instance, in the context of anti-mycobacterial research, molecular docking of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives into the active site of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis has been performed. nih.gov These studies help to visualize the binding patterns and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. nih.gov One study on 1,8-naphthyridine derivatives targeting the adenosine (B11128) A2A receptor reported docking scores and binding energies, with the most promising compounds exhibiting strong binding affinity. nih.gov For example, 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one showed a high docking score of -8.407 and a binding energy of -56.60 kcal/mol, while another derivative, N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide, displayed a docking score of -8.562 and a free binding energy of -64.13 kcal/mol. nih.gov

Similarly, docking studies of 1,4-dihydro nih.govnih.govnaphthyridine derivatives with E. coli DNA gyrase have revealed strong interactions between the ligand and the enzyme, corroborating their potent antibacterial activity. nih.gov The planar nature of the naphthyridine core is thought to facilitate interactions with the DNA-enzyme complex.

| Derivative | Target | Docking Score | Binding Energy (kcal/mol) |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | Adenosine A2A Receptor | -8.407 | -56.60 |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide | Adenosine A2A Receptor | -8.562 | -64.13 |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and any conformational changes that may occur upon binding. These simulations can validate the binding poses predicted by molecular docking and further elucidate the nature of the interaction.

MD simulation studies on 1,8-naphthyridine derivatives targeting the human adenosine A2A receptor have suggested that the most promising docked compounds form stable complexes with the receptor. nih.gov These simulations, often run for nanoseconds, can reveal the persistence of key hydrogen bonds and hydrophobic interactions over time, which is a strong indicator of a stable binding mode. nih.gov For example, simulations of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been used to indicate their ability to target CAIX-expressing cancers. nih.govpolyu.edu.hk

In the context of anti-tubercular drug discovery, MD simulations of 1,8-naphthyridine derivatives in complex with the InhA enzyme have been conducted to investigate the stability, conformation, and intermolecular interactions of the ligand within the active site. nih.gov The root-mean-square deviation (RMSD) of the protein-ligand complex is often monitored throughout the simulation to assess its stability. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design strategies have been employed in the development of this compound derivatives.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR). nih.govnih.gov For example, the structural similarities between different 1,8-naphthyridine derivatives with known biological activities can be used to infer the key chemical features required for a desired pharmacological effect. nih.govnih.gov

Structure-based drug design , on the other hand, utilizes the known 3D structure of the target protein to design or optimize ligands. nih.gov Molecular docking, as discussed previously, is a cornerstone of this approach. slideshare.net By visualizing the binding pocket of a target enzyme or receptor, medicinal chemists can rationally design derivatives of this compound that have improved binding affinity and selectivity. This can involve modifying substituents on the piperidine ring or the naphthyridine core to exploit specific interactions with the amino acid residues in the active site. nih.govnih.gov The development of 1,8-naphthyridine derivatives as adenosine A2A receptor ligands has benefited from such structure-based approaches. nih.gov

Identification and Characterization of Putative Biological Targets

The diverse pharmacological effects of this compound and its analogs are a result of their interaction with a range of biological targets, including enzymes and receptors.

Enzyme Inhibition Profiles (e.g., Kinases, DNA Gyrase, InhA)

The 1,8-naphthyridine scaffold has been identified as a privileged structure for the development of various enzyme inhibitors.

Kinases: Several 1,8-naphthyridine derivatives have been investigated as kinase inhibitors, which are crucial targets in cancer therapy. google.com For instance, 2,8-disubstituted-1,5-naphthyridines have been reported as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K). nih.gov A derivative of this class showed a significant reduction in parasitemia in a mouse model of malaria. nih.gov Furthermore, a tricyclic benzonaphthyridinone derivative, Torin1, was developed as a highly potent and selective mTOR inhibitor. nih.gov

DNA Gyrase: The structural similarity of some 1,8-naphthyridine derivatives to fluoroquinolone antibiotics has led to their investigation as DNA gyrase inhibitors. nih.gov DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival. nih.gov A series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivatives were synthesized and tested against clinically relevant bacteria. nih.gov One of the most active compounds was found to be a potent inhibitor of E. coli DNA gyrase. nih.gov

InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial cell wall biosynthesis pathway and a target for the anti-tubercular drug isoniazid (B1672263). orientjchem.org 1,8-Naphthyridine derivatives have been designed and evaluated as direct inhibitors of InhA, which could potentially overcome isoniazid resistance. nih.govnih.gov Docking studies have shown that these compounds can bind to the InhA active site. nih.gov One study reported a 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis H37Rv. nih.govrsc.org

| Compound Class/Derivative | Target Enzyme | Activity/Potency |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K | Potent inhibitors |

| Torin1 | mTOR | EC50 = 2 nM (mTORC1), 10 nM (mTORC2) |

| 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivative | E. coli DNA gyrase | Potent inhibitor |

| ANA-12 (1,8-naphthyridine-3-carbonitrile derivative) | InhA (M. tuberculosis) | MIC = 6.25 μg/mL |

Receptor Binding and Modulation (e.g., Adenosine Receptors, Serotonin (B10506) Transporters, Dopamine (B1211576) Receptors)

Derivatives of this compound have shown affinity for various G-protein coupled receptors and transporters, indicating their potential in treating neurological and other disorders.

Adenosine Receptors: The 1,8-naphthyridine scaffold has been extensively explored for its interaction with adenosine receptors, particularly the A1 and A2A subtypes. nih.govnih.gov A series of 1,8-naphthyridine derivatives bearing a phenyl group at position 2 and various substituents at positions 4 and 7 were synthesized as potent and selective antagonists for the A1 adenosine receptor. nih.gov One of the most selective compounds, a 7-chloro-naphthyridine derivative, exhibited a high A1 affinity with a Ki value of 0.15 nM. nih.gov Other studies have focused on developing 1,8-naphthyridin-4-one derivatives as selective ligands for the A2A adenosine receptor. nih.gov

Serotonin Transporters: The serotonin transporter (SERT) is a primary target for antidepressant medications. nih.gov 1,8-Naphthyridine-3-carboxylic acid analogs have been synthesized and evaluated as 5-HT3 receptor antagonists, with one compound demonstrating a promising pA2 value of 7.6. nih.gov

Dopamine Receptors: Dopamine D2 and D3 receptors are important targets for antipsychotic drugs and treatments for substance use disorders. nih.govnih.gov N-phenylpiperazine analogs with an arylamide moiety have been evaluated for their binding affinity and selectivity for D3 versus D2 dopamine receptors. mdpi.com One such compound displayed high affinity for the D3 receptor with a Ki value of 1.4 nM and over 400-fold selectivity compared to the D2 receptor. mdpi.com

| Derivative Class | Target Receptor/Transporter | Binding Affinity/Potency |

| 7-Chloro-1,8-naphthyridine derivative | A1 Adenosine Receptor | Ki = 0.15 nM |

| 1,8-Naphthyridine-3-carboxylic acid analog | 5-HT3 Receptor | pA2 = 7.6 |

| N-phenylpiperazine analog | D3 Dopamine Receptor | Ki = 1.4 nM |

Investigations into Other Specific Biomolecular Interactions (e.g., with nucleic acids)

Beyond protein targets, the interaction of 1,8-naphthyridine derivatives with other significant biomolecules, particularly nucleic acids, has been a subject of investigation. Certain derivatives have been shown to engage directly with DNA, suggesting mechanisms of action that are independent of or complementary to protein inhibition.

Research into pyrazolo-naphthyridine derivatives has revealed an intercalative mode of binding with DNA. nih.gov This interaction was substantiated by comet assays, which confirmed that these compounds induce DNA damage. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cellular apoptosis.

Furthermore, some 1,8-naphthyridine derivatives have been identified as inhibitors of topoisomerase enzymes, such as DNA gyrase. nih.gov These enzymes are crucial for managing the topological state of DNA during various cellular processes. By inhibiting them, the derivatives can cause the DNA molecule's free ends to trigger uncontrolled synthesis of messenger RNA and proteins, leading to bacterial death. nih.gov This mechanism is analogous to that of fluoroquinolone antibiotics, and in some cases, 1,8-naphthyridine derivatives have been shown to work synergistically with these antibiotics. nih.gov The structural features of the 1,8-naphthyridine scaffold are believed to facilitate this binding and inhibitory action against topoisomerase II enzymes. nih.gov

| Derivative Class | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolo-naphthyridines | DNA Intercalation | Induction of DNA damage, pro-apoptotic activity | nih.gov |

| General 1,8-Naphthyridines | DNA Gyrase (Topoisomerase) Inhibition | Inhibition of enzyme activity, synergistic effects with fluoroquinolones | nih.gov |

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

Derivatives of the 1,8-naphthyridine scaffold have been shown to exert their cellular effects by modulating key intracellular signaling pathways, particularly those governing cell cycle progression and apoptosis.

One extensively studied derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, demonstrates a potent anti-proliferative effect on carcinoma cells by inducing apoptosis through a distinct mitochondrial pathway. nih.gov The process begins with an unusual increase in the mitochondrial membrane potential (MMP), which is then followed by a significant loss of MMP. nih.gov This collapse of the mitochondrial potential leads to the release of pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in cell death. nih.govresearchgate.net

In addition to inducing apoptosis, this derivative also affects cell cycle progression. Analysis has shown that treatment leads to the arrest of a significant percentage of cells in the G2/M phase. nih.gov This cell cycle block is attributed to a direct effect on the dynamic instability of the microtubular network, which impairs the proper formation of the mitotic spindle. nih.govresearchgate.net This interference with microtubule function is similar to the mechanism of some established anticancer drugs and can lead to mitotic catastrophe and cell death. nih.gov

Studies on other related compounds, such as pyrazolo-naphthyridine derivatives, corroborate the involvement of the mitochondrial pathway in apoptosis. These compounds were found to decrease the MMP and increase the levels of activated caspase-9 and caspase-3/7 in cancer cells, which are key indicators of the intrinsic apoptosis pathway being triggered. nih.gov

| Derivative | Modulated Pathway | Key Cellular Effect | Reference |

|---|---|---|---|

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Mitochondrial Apoptosis | Initial increase then loss of MMP, release of apoptogenic factors | nih.govresearchgate.net |

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Cell Cycle Regulation | G2/M phase arrest, impairment of mitotic spindle formation | nih.gov |

| Pyrazolo-naphthyridines (e.g., 5j, 5k) | Mitochondrial Apoptosis | Decrease in MMP, activation of caspase-9 and -3/7 | nih.gov |

Phenotypic Screening and Deconvolution Strategies for Target Identification

Phenotypic screening represents a powerful approach in drug discovery to identify compounds that induce a desired change in cellular or organismal phenotype, without prior knowledge of the drug's molecular target. criver.com This strategy is particularly valuable for identifying first-in-class medicines. nih.gov For compounds like 1,8-naphthyridine derivatives, phenotypic screens, such as cell viability assays against various cancer cell lines (e.g., HepG2, HeLa, MCF-7), have been instrumental in identifying their anti-proliferative effects. nih.govekb.eg

Once a "hit" compound is identified from a phenotypic screen, the critical next step is target deconvolution—the process of identifying the specific molecular target or targets responsible for the observed phenotype. nih.gov This is essential for understanding the mechanism of action and for further lead optimization. criver.com

Several modern strategies for target deconvolution can be applied to hits from the 1,8-naphthyridine class:

Chemical Probe-Based Methods: These techniques involve modifying the hit compound to create a probe that can be used to "fish" for its binding partners. Affinity-based chemoproteomics, where the compound is immobilized on a resin to capture its targets from cell lysates, is a common method. drughunter.com

Label-Free Methods: These approaches avoid the potentially disruptive chemical modification of the hit compound. Mass spectrometry-based thermal proteome profiling, for instance, measures changes in the thermal stability of thousands of proteins in the presence of the compound; a target protein will typically be stabilized upon binding. nih.gov This method can identify targets in living cells under relevant physiological conditions. nih.gov

Indirect Methods: Genomic and proteomic profiling of cells treated with the compound can provide clues to the affected pathways and potential targets. drughunter.com For example, RNA sequencing of treated and untreated cells can reveal changes in gene expression that point toward the mechanism of action. nih.gov Genetic approaches, such as creating resistant cell lines and sequencing their genomes to find mutations in the target protein, can also successfully identify the target. drughunter.com

A rational approach to phenotypic screening may involve creating focused libraries of compounds tailored to specific disease targets. For instance, a chemical library could be screened using molecular docking against multiple targets identified from the genomic data of a specific tumor, with the hits then being advanced to phenotypic assays using patient-derived cells. nih.gov This integrated strategy of computational screening, phenotypic testing, and subsequent target deconvolution using methods like thermal proteome profiling represents a comprehensive approach to discovering novel therapeutics and elucidating their mechanisms. nih.gov

Preclinical Biological Evaluation of 2 Piperidin 4 Yl 1,8 Naphthyridine Analogues in Vitro Studies

Anticancer Activity Research

Analogues of 1,8-naphthyridine (B1210474) have demonstrated significant potential as anticancer agents, with research focusing on their ability to kill cancer cells directly and to interfere with the molecular pathways that drive cancer progression.

The cytotoxic effects of 1,8-naphthyridine derivatives have been evaluated against a panel of human cancer cell lines. Studies have shown that these compounds possess noteworthy antiproliferative activity. For instance, a series of pyrazolo-naphthyridine derivatives demonstrated significant activity against both HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. nih.gov Research has confirmed that certain 1,8-naphthyridine derivatives exhibit potent antitumor activity, with IC₅₀ values in breast cancer cells ranging from 1.47 to 35.3 µM. nih.gov

In one study, pyrazolopyridine and pyrazolonaphthyridine derivatives were tested at a 100 µM concentration to assess their anti-proliferative potential against HeLa and MCF-7 cells. nih.gov The results, measured as percentage inhibition, highlighted several compounds with promising activity.

Table 1: Anti-proliferative Activity of Pyrazolonaphthyridine Analogues Data derived from studies on pyrazolonaphthyridine derivatives, which share the core naphthyridine structure.

| Compound Code | R Group | R1 Group | HeLa Cell Line (% Inhibition at 100 µM) | MCF-7 Cell Line (% Inhibition at 100 µM) |

|---|---|---|---|---|

| 5a | H | H | 52.12 | 26.12 |

| 5b | CH3 | H | 48.76 | 32.14 |

| 5c | F | H | 54.32 | 43.21 |

| 5d | Cl | H | 65.43 | 55.34 |

| 5j | H | Br | 87.56 | 80.11 |

The anticancer effects of piperidine (B6355638) and naphthyridine derivatives are underpinned by several molecular mechanisms. These compounds can activate various molecular pathways that culminate in apoptosis, or programmed cell death, of cancer cells. nih.gov One of the key mechanisms is the induction of oxidative stress. High levels of reactive oxygen species (ROS) can trigger apoptosis in cancer cells. nih.gov Studies on piperine, which contains a piperidine ring, show it can increase intracellular ROS, leading to apoptosis in colorectal cancer cells. nih.gov This process involves the activation of caspases (such as caspase-3, -8, and -9) and the release of cytochrome c from mitochondria. nih.gov

Furthermore, these compounds can interfere with the cell cycle. Piperine has been observed to inhibit the G1-S transition of the cell cycle in certain cancer cell lines. nih.gov In colorectal cancer cells, it can trigger a G1 phase cell cycle arrest. nih.gov

Kinase inhibition is another critical anticancer mechanism for this class of compounds. The 1,8-naphthyridine scaffold has been identified as a promising chemotype for developing potent and selective kinase inhibitors. nih.gov Specifically, analogues have been engineered as inhibitors of Casein Kinase 2 (CK2), a protein often implicated in cancer cell proliferation and survival. The clinical development of silmitasertib, a naphthyridine-based CK2 inhibitor, underscores the therapeutic promise of this scaffold. nih.gov Research has led to the discovery of naphthyridine-based chemical probes that selectively inhibit CK2α and CK2α′, representing valuable tools for studying CK2-mediated biology. nih.gov

Neurological and Central Nervous System (CNS) Activity

The unique structure of 1,8-naphthyridine analogues also confers significant activity within the central nervous system, with potential applications in treating depression, neurodegenerative disorders, and epilepsy.

Certain 1,8-naphthyridine derivatives have shown potential as antidepressants. One such analogue, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), exhibited antidepressant-like effects in rodent models of depression. nih.gov The mechanism appears to be linked to the serotonergic system. nih.gov The serotonin (B10506) transporter (SERT) is a primary target for many antidepressant drugs, including selective serotonin reuptake inhibitors (SSRIs). nih.gov The action of NA-2 in reversing behaviors induced by m-Chlorophenylpiperazine (mCPP), a serotonin receptor agonist, points towards an interaction with serotonin pathways. nih.gov This suggests that the antidepressant effect of such naphthyridine analogues may involve the modulation of serotonin transport or receptor activity. nih.gov

Adenosine (B11128) A2A receptor antagonists are a significant area of interest for treating neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. unife.itnih.gov The 1,8-naphthyridine scaffold has proven to be a valuable foundation for developing such antagonists. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifying the 3rd position of the 1,8-naphthyridine nucleus, for example by incorporating secondary amines, can significantly enhance the binding efficiency and potency towards the A2A receptor. nih.govresearchgate.net

In silico molecular docking studies have predicted that synthesized 1,8-naphthyridine derivatives show good binding efficiency to A2A receptors, suggesting they could function as effective antagonists. nih.govresearchgate.net For instance, compounds like 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one showed high docking scores, comparable to known ligands, indicating a strong potential for stable complex formation with the human A2A receptor. nih.govresearchgate.net This line of research presents a promising, non-dopaminergic therapeutic strategy for Parkinson's disease. nih.govresearchgate.net

Derivatives of naphthyridine have been investigated for their potential to control seizures. nih.govnih.gov In preclinical studies, certain piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines demonstrated high anticonvulsant activity, particularly in the pentylenetetrazol (PTZ)-induced seizure test, where their performance surpassed that of the established antiepileptic drug ethosuximide. nih.gov

However, the activity can be model-dependent. The same series of compounds that were effective against PTZ-induced seizures were found to be ineffective in the maximal electroshock (MES) test, indicating a specific, rather than broad-spectrum, anticonvulsant profile. nih.gov Structure-activity relationship studies suggest that the nature of the substituent on the piperazine (B1678402) ring is crucial for the anticonvulsant effect. nih.gov Other research on 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides also included evaluations for anticonvulsant properties. nih.gov

Other Pharmacological Activities

The versatile scaffold of 2-(Piperidin-4-YL)-1,8-naphthyridine has prompted extensive preclinical evaluation of its analogues for a range of pharmacological activities beyond their primary applications. In vitro studies have explored their potential in managing inflammation, pain, hypertension, oxidative stress, and immune responses.

Anti-inflammatory and Analgesic Research

The 1,8-naphthyridine nucleus is a recognized scaffold in the development of new anti-inflammatory and analgesic agents. nih.govnih.gov Research has demonstrated that certain analogues exert their anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. Some 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their anti-inflammatory activity, which is suggested to be linked to the downregulation of pro-inflammatory cytokines. nih.govtandfonline.com

One study synthesized a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives and screened them for in vitro anti-inflammatory activity. tandfonline.com Among the compounds tested, compound 24 was identified as having significant anti-inflammatory properties. tandfonline.com Further research into a series of 5-(alkylamino)-N,N-diethyl nih.govtandfonline.comnih.govtriazolo[4,3-a] nih.govwipo.intnaphthyridine-6-carboxamides, which were designed as potential analgesic and anti-inflammatory agents, also showed promising results. nih.gov While many of these derivatives showed a decrease in activity compared to the lead compounds, some still exhibited notable anti-inflammatory effects. nih.gov

| Compound Series | Notable Compound | Observed In Vitro Activity |

|---|---|---|

| 1-Propargyl-1,8-naphthyridine-3-carboxamide derivatives | Compound 24 | Demonstrated significant anti-inflammatory activity. tandfonline.com |

| 5-(Alkylamino)-N,N-diethyl nih.govtandfonline.comnih.govtriazolo[4,3-a] nih.govwipo.intnaphthyridine-6-carboxamides | General series | Some compounds exhibited good anti-inflammatory properties. nih.gov |

| 1,8-Naphthyridine-3-carboxamide derivatives | General series | Anti-inflammatory activity suggested via downregulation of pro-inflammatory cytokines. nih.gov |

Antihypertensive Activity and Vasodilator Mechanisms

Analogues of 1,8-naphthyridine have been investigated for their potential as antihypertensive agents, with research focusing on their vasorelaxant properties. A study of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives that were variously substituted identified several compounds with significant vasodilator potency.

The vasorelaxing activity was evaluated, and for some of the more potent compounds, the mechanism was explored. The involvement of guanylate cyclase and adenylate cyclase was tested using specific blockers. Some of these 1,8-naphthyridine analogues are thought to act as possible guanylate-cyclase inhibitors. Furthermore, selected compounds were also tested in the presence of an ATP-sensitive potassium channel blocker, with results suggesting that they may possess activating properties on these channels.

| Compound | Vasorelaxing Potency (pIC50) | Potential Mechanism of Action |

|---|---|---|

| Compound 23 | 6.92 | Potential activation of ATP-sensitive potassium channels. |

| Compound 22 | >5 | Potential activation of ATP-sensitive potassium channels. |

| Compound 27 | >5 | Not specified. |

| Compound 28 | >5 | Possible guanylate-cyclase inhibition. |

| Compound 29 | >5 | Possible guanylate-cyclase inhibition. |

| Compound 47 | >5 | Possible guanylate-cyclase inhibition. |

| Compound 48 | >5 | Not specified. |

Antioxidant Properties

The antioxidant potential of the 1,8-naphthyridine scaffold has been explored through the synthesis and evaluation of various derivatives. In one study, a series of spiro β-Lactams and thiazolidinones featuring a 1,8-naphthyridine moiety were synthesized and assessed for their antioxidant capabilities using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

The results indicated that all the synthesized compounds demonstrated significant antioxidant activity. Among them, two compounds in particular, 8b and 4c , showed the highest levels of activity, with their performance being comparable to that of the standard antioxidant, ascorbic acid.

| Compound | Structure Type | Antioxidant Activity (IC50 in µg/mL) |

|---|---|---|

| Compound 8b | Thiazolidinone | 17.68 ± 0.76 |

| Compound 4c | Spiro β-Lactam | 18.53 ± 0.52 |

| Ascorbic Acid (Standard) | - | 15.16 ± 0.43 |

Immunomodulatory Potential

The ability of 1,8-naphthyridine analogues to modulate the immune system represents a significant area of preclinical investigation. nih.gov This activity is often linked to their anti-inflammatory properties, such as the downregulation of pro-inflammatory cytokines. nih.govtandfonline.com

A detailed in vitro study on the immunomodulatory properties of VL15 , a 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, provided significant insights into its mechanism of action. nih.gov This compound was assessed on activated peripheral blood mononuclear cells (PBMCs). The findings revealed that VL15 reduces PBMC proliferation and blocks cell cycle progression. nih.gov

Furthermore, VL15 was found to down-regulate the levels of T-cell activation markers. nih.gov Mechanistically, it was shown to decrease the expression of several key phosphorylated proteins involved in immune signaling pathways, including NF-κB, IKKαβ, IκBα, ERK, and Akt. nih.gov These findings highlight the potential of this class of compounds to control immune responses through multiple molecular targets. nih.gov

| Compound | In Vitro Model | Observed Immunomodulatory Effects |

|---|---|---|

| VL15 | Activated Peripheral Blood Mononuclear Cells (PBMCs) | Reduces PBMC proliferation. nih.gov |

| Blocks cell cycle progression. nih.gov | ||

| Down-regulates T-cell activation markers. nih.gov | ||

| Decreases expression of phosphorylated NF-κB, IKKαβ, IκBα, ERK, and Akt. nih.gov |

Rational Design and Optimization Strategies for 2 Piperidin 4 Yl 1,8 Naphthyridine Lead Compounds

Principles of Scaffold-Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the biological activity of a parent compound. nih.gov

Scaffold hopping involves the replacement of a molecule's core framework with a structurally different scaffold that maintains the essential three-dimensional arrangement of key binding features. frontiersin.org This technique is employed to explore new intellectual property space, overcome synthetic challenges, or improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, in the development of S. aureus NorA efflux pump inhibitors, a scaffold hopping approach was used to replace a quinoline (B57606) core with various bicyclic systems, including 1,8-naphthyridine (B1210474). This exploration revealed that while the 1,8-naphthyridine scaffold could retain activity, other scaffolds like quinazoline (B50416) showed improved activity and reduced cellular toxicity, demonstrating the utility of this strategy in lead optimization.

Fragment-Based Drug Discovery (FBDD) Applied to Naphthyridine Scaffolds

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. nih.gov The FBDD approach uses libraries of small, low-complexity molecules (fragments, typically with a molecular weight < 300 Da) to screen for weak but efficient binding to a biological target. frontiersin.orgnih.gov These fragment hits serve as highly efficient starting points that can be optimized into potent lead compounds through various strategies. nih.gov

Key FBDD strategies applicable to the 2-(piperidin-4-yl)-1,8-naphthyridine scaffold include:

Fragment Growing: This involves extending a bound fragment by adding new chemical functionalities to engage with adjacent pockets on the target protein, thereby increasing affinity. researchgate.net For the this compound scaffold, one could start with a simple piperidinyl-naphthyridine fragment and systematically add substituents to the piperidine (B6355638) nitrogen or the naphthyridine ring to build potency.

Fragment Linking: If two or more fragments are found to bind to distinct, nearby sites on the target, they can be chemically linked together. frontiersin.org This can lead to a dramatic increase in binding affinity due to the additive binding energies and a favorable entropic effect.

Fragment Merging/Scaffold Hopping: This strategy is employed when identified fragments have overlapping binding sites. frontiersin.org Chemical features from different fragments can be combined into a single, novel molecule. This can also be used to replace a non-drug-like core with a more suitable scaffold to generate molecules with better properties. frontiersin.org

For example, a project could deconstruct the this compound molecule into its constituent fragments (e.g., the 1,8-naphthyridine core and a piperidine fragment). Screening fragment libraries could identify alternative cores or piperidine replacements that bind to the target of interest, providing novel avenues for lead development.

Structure-Based Drug Design (SBDD) and De Novo Design Approaches

Structure-Based Drug Design (SBDD) utilizes high-resolution three-dimensional structural information of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors. The planar nature of the 1,8-naphthyridine core facilitates interactions like intercalation with DNA or stacking within enzyme active sites, while the piperidine moiety offers a vector for exploring interactions in three-dimensional space.

A practical application of SBDD is seen in the development of 1,8-naphthyridine derivatives as antagonists for the Adenosine (B11128) A2A receptor. nih.gov In these studies, molecular docking was used to predict how newly synthesized compounds would bind to the receptor's active site. Modifications at the 3rd position of the naphthyridine nucleus were explored, leading to the identification of compounds with high predicted binding efficiency. nih.gov For example, specific derivatives showed excellent docking scores and calculated binding energies, suggesting a stable interaction with the receptor, which would require future experimental validation. nih.gov

| Compound | Target Receptor | Docking Score | Binding Energy (MM-GBSA, kcal/mol) |

| 10c | Adenosine A2A | -8.407 | -56.60 |

| 13b | Adenosine A2A | -8.562 | -64.13 |

| Data from a molecular docking study of novel 1,8-naphthyridine derivatives. A higher negative value indicates a stronger predicted binding interaction. nih.gov |

De novo design approaches take SBDD a step further by using computational algorithms to design novel molecules from scratch that are predicted to fit the binding site of a target. These methods can generate compound libraries with specific desired properties like bioactivity and synthesizability, offering an alternative to traditional screening methods.

Strategies for Enhancing Target Selectivity and Potency

A primary goal of lead optimization is to maximize a compound's potency against its intended target while minimizing activity against other targets to reduce side effects. This is achieved through a deep understanding of the structure-activity relationship (SAR)—how specific changes to a molecule's structure affect its biological activity.

For 1,8-naphthyridine derivatives, SAR studies have provided critical insights for enhancing potency and selectivity. For example, in the pursuit of anticancer agents, substitutions at various positions on the naphthyridine ring have been shown to be crucial for cytotoxicity. nih.govnih.gov It has been noted that an aminopyrrolidine group at the C-7 position and a carboxyl group at the C-3 position are important for activity. nih.gov

In another study focusing on anti-mycobacterial agents, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were synthesized. The SAR revealed that incorporating electron-withdrawing groups on an N-phenylacetamide substituent attached to a piperazine (B1678402) ring at the C-2 position of the naphthyridine core led to significant activity. The compound featuring a 5-nitrofuran ring showed remarkable anti-tubercular activity, equivalent to the standard drug ethambutol. nih.gov

| Compound ID | R-Group (on phenyl ring) | Anti-TB Activity (MIC in µg/mL) |

| ANA-1 | H | >50 |

| ANA-2 | 2-NO₂ | 12.5 |

| ANA-3 | 3-NO₂ | 12.5 |

| ANA-4 | 4-NO₂ | 12.5 |

| ANA-6 | 4-Cl | 25 |

| ANA-12 | 5-nitrofuran (different series) | 6.25 |

| Ethambutol | (Standard Drug) | 6.25 |

| Structure-Activity Relationship data for 1,8-naphthyridine-3-carbonitrile derivatives against M. tuberculosis. Lower MIC values indicate higher potency. nih.gov |

Consideration of Ligand Efficiency and Drug-Likeness in Design

During lead optimization, it is crucial to balance the drive for high potency with the need to maintain favorable physicochemical properties, often referred to as "drug-likeness." sciforschenonline.org Potency gains that come at the cost of increased molecular weight or lipophilicity can lead to poor ADME profiles, such as low solubility, high metabolic clearance, or off-target toxicity. sciforschenonline.org Medicinal chemists use various metrics to track the quality of compounds as they are being optimized.

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size (number of non-hydrogen atoms, HA). sciforschenonline.org It is calculated as the binding energy divided by the number of heavy atoms. A higher LE value (a common guideline is LE ≥ 0.3 kcal/mol/HA) indicates that the compound is making more efficient use of its atoms to bind to the target. sciforschenonline.orgresearchgate.net

Lipophilic Ligand Efficiency (LLE or LiPE) assesses how much of a compound's potency is derived from its lipophilicity. sciforschenonline.orgwikipedia.org It is calculated as pIC50 (or pKi) minus the compound's logP. High LLE values (often >5) are desirable, as they suggest that potency is achieved through specific, high-quality interactions rather than non-specific hydrophobic effects, which can be a source of promiscuity and toxicity. researchgate.net

| Metric | Formula | Desired Value for Leads/Drugs | Purpose |

| Ligand Efficiency (LE) | ΔG / HA | ≥ 0.3 | Measures binding efficiency per atom, discouraging excessive size increase. sciforschenonline.orgresearchgate.net |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | > 5 | Balances potency against lipophilicity to avoid non-specific binding. wikipedia.orgresearchgate.net |

| Rule of Five (Ro5) | MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10 | 0-1 violations | Guideline for good oral bioavailability. |

| Key metrics for assessing compound quality during drug design. |

By monitoring these metrics, chemists can guide the optimization of this compound leads toward candidates that not only have high potency but also possess the drug-like properties necessary for successful clinical development.

Advanced Analytical and Biophysical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the verification of the chemical identity of newly synthesized molecules like 2-(Piperidin-4-YL)-1,8-naphthyridine. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely employed to confirm the identity of 1,8-naphthyridine (B1210474) derivatives. rsc.orgresearchgate.net

¹H NMR: A proton NMR spectrum for this compound would exhibit characteristic signals for both the naphthyridine and piperidine (B6355638) rings. The aromatic protons on the naphthyridine core would typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the piperidine ring, being aliphatic, would resonate in the upfield region (δ 1.5-3.5 ppm). The methine proton at the C4 position of the piperidine ring, which links the two ring systems, would have a distinct chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 1,8-naphthyridine derivatives, aromatic carbons appear between δ 110-160 ppm, while the sp³-hybridized carbons of the piperidine ring are found further upfield. researchgate.net

Studies on closely related compounds, such as 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, show typical chemical shifts that help in predicting the spectrum of the target compound. For instance, the ¹H NMR for this analogue shows naphthyridine protons at δ 8.96, 8.93, 8.29, and 7.43 ppm, with the piperazine (B1678402) protons appearing between δ 2.85-3.67 ppm. rsc.org NMR titration experiments are also used to study molecular recognition and determine association constants (Kb) by monitoring changes in chemical shifts upon binding to a host or target molecule. nih.govnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. researchgate.net Key expected vibrations include C=N and C=C stretching from the aromatic naphthyridine ring (typically 1600-1450 cm⁻¹), C-H stretching from both the aromatic and aliphatic portions, and N-H stretching from the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹). researchgate.netrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like 1,8-naphthyridine derivatives, typically yielding a protonated molecule [M+H]⁺. rsc.org For this compound (molecular formula C₁₃H₁₅N₃), the exact mass of the [M+H]⁺ ion would be used to confirm its composition. While experimental data for this specific compound is not widely published, predicted mass spectrometry data provides valuable information.

| Adduct Type | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 214.13388 |

| [M+Na]⁺ | 236.11582 |

| [M+K]⁺ | 252.08976 |

| [M+NH₄]⁺ | 231.16042 |

This data is predicted and sourced from PubChemLite. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile compounds in drug discovery. For 1,8-naphthyridine derivatives, reverse-phase HPLC is typically used. nih.gov A C18 column is common, with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.govnih.gov Purity is determined by integrating the area of the target compound's peak and expressing it as a percentage of the total area of all observed peaks at a specific UV wavelength. For compounds intended for biological assays, purity is generally expected to be ≥95%. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | Agilent Technologies 1260/1290 Infinity II |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | A: 0.1% TFA in water; B: Acetonitrile (MeCN) |

| Gradient | 5% to 95% B over 8 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-VIS at 210, 254, 280 nm |

This table represents a typical method used for related piperidine derivatives and is adapted from published research. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is most suitable for volatile and thermally stable compounds. While less common than LC-MS for this class of molecules due to the relatively high molecular weight and polarity of this compound, GC-MS can be used, potentially after a derivatization step to increase volatility. The mass spectrometer fragments the compound in a reproducible manner, creating a unique fragmentation pattern or "fingerprint" that can be used for identification by comparing it to spectral libraries.

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how a compound interacts with its biological target is crucial. Biophysical techniques provide quantitative data on binding kinetics and thermodynamics.

SPR is a label-free optical technique used to monitor molecular interactions in real-time. youtube.com In a typical experiment, a target protein is immobilized on a sensor chip surface. A solution containing this compound (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. youtube.com This allows for the direct measurement of the association rate (kₐ or kₒₙ) and the dissociation rate (kₒ or kₒff). The equilibrium dissociation constant (Kₐ), a measure of binding affinity, is then calculated as the ratio of kₒ to kₐ. youtube.com

ITC is a powerful technique that directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. Each injection triggers a small heat release or absorption, which is measured by the calorimeter. The resulting data can be analyzed to determine not only the binding affinity (Kₐ) but also the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS). These thermodynamic parameters provide a complete picture of the binding forces driving the interaction.

X-ray Crystallography and Cryo-EM for Macromolecular Complex Structures

To understand the binding of this compound at an atomic level, structural biology techniques are employed.

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule. To study the interaction of this compound with a protein target, the compound is co-crystallized with the protein, or soaked into pre-existing protein crystals. The resulting crystal is then diffracted with X-rays to generate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined. researchgate.net Crystal structures of related 1,8-naphthyridine derivatives reveal that the naphthyridine core is typically planar, which is a key feature for its interaction with targets like DNA gyrase or kinase active sites. researchgate.net The piperidine ring, being non-planar, can adopt various conformations to optimize its fit within a binding pocket. vulcanchem.com

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a technique increasingly used for the structural determination of large macromolecular complexes that are difficult to crystallize. While less common for small molecule-protein complexes, it is a valuable tool for very large assemblies. Samples are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. Thousands of 2D images of the particles are then computationally reconstructed into a 3D model. This technique would be most relevant if this compound were being studied in the context of a very large protein or a multi-protein complex.

Future Research Directions and Translational Perspectives for 2 Piperidin 4 Yl 1,8 Naphthyridine

Exploration of Novel Therapeutic Areas for Naphthyridine-Piperidine Scaffolds

The 1,8-naphthyridine (B1210474) scaffold is a cornerstone in the development of compounds with a wide array of biological activities. tandfonline.com Derivatives have been investigated for anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The versatility of this scaffold invites further exploration into uncharted therapeutic territories.

Research has demonstrated that 1,8-naphthyridine derivatives can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of topoisomerase I and II, and interference with DNA replication. ekb.eg For instance, certain derivatives have shown significant cytotoxic activity against liver carcinoma cell lines (HepG2). ekb.eg The planar nature of the naphthyridine ring facilitates intercalation with DNA, a key mechanism in its antitumor potential.

In the realm of infectious diseases, analogues have shown potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. Furthermore, recent studies have focused on designing 1,8-naphthyridine derivatives as anti-mycobacterial agents to combat tuberculosis, including multi-drug resistant strains. researchgate.netrsc.org The scaffold's potential to treat neurodegenerative and immunomodulatory disorders is also an active area of research, signaling a broad scope for future therapeutic applications. nih.gov

| Therapeutic Area | Research Findings & Mechanism of Action | Supporting Evidence |

|---|---|---|

| Oncology | Induces apoptosis and inhibits tumor growth through mechanisms like topoisomerase inhibition and DNA intercalation. Effective against liver carcinoma (HepG2) cells. ekb.eg | ekb.egekb.eg |